LY266097 hydrochloride

Radioligand Binding Receptor Pharmacology Selectivity Profiling

Researchers dissecting 5-HT2B pharmacology face a critical gap: commonly used antagonists lack the selectivity window, in vivo validation, or structural data for reproducible mechanistic studies. LY266097 hydrochloride resolves this with sub-nanomolar affinity (Ki = 0.5 nM) and validated >100-fold selectivity over 5-HT2A/2C receptors. • Validated in vivo at 0.6 mg/kg i.p.-reverses SSRI-induced VTA dopamine suppression (Hamati et al., 2020). • Published co-crystal structure with human 5-HT2B enables structure-based drug design and docking studies. • ≥98% HPLC purity with consistent batch-to-batch quality. Ships globally.

Molecular Formula C21H24Cl2N2O2
Molecular Weight 407.3 g/mol
CAS No. 172895-39-5
Cat. No. B1662633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY266097 hydrochloride
CAS172895-39-5
Synonyms1-[(2-Chloro-3,4-dimethoxyphenyl)methyl]-2,3,4,9-tetrahydro-6-methyl-1H-pyrido[3,4-b]indole hydrochloride
Molecular FormulaC21H24Cl2N2O2
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC3=C2CCNC3CC4=C(C(=C(C=C4)OC)OC)Cl.Cl
InChIInChI=1S/C21H23ClN2O2.ClH/c1-12-4-6-16-15(10-12)14-8-9-23-17(20(14)24-16)11-13-5-7-18(25-2)21(26-3)19(13)22;/h4-7,10,17,23-24H,8-9,11H2,1-3H3;1H
InChIKeyKPXKZZURYAXZQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY266097 Hydrochloride: Selective 5-HT2B Antagonist


LY266097 hydrochloride is a potent and selective serotonin 5-HT2B receptor antagonist belonging to the tetrahydro-β-carboline chemical class [1]. It exhibits nanomolar affinity for the human cloned 5-HT2B receptor (pKi = 9.7–9.8) and displays >100-fold selectivity over closely related 5-HT2A and 5-HT2C receptors, minimizing off-target serotonergic effects . Its well-characterized pharmacology, validated in vivo efficacy in rodent models of psychostimulant-induced hyperlocomotion and SSRI-induced dopaminergic deficits, and high purity (≥98% by HPLC) make it an essential tool compound for neuroscience and drug discovery programs .

Target engagement High-affinity 5-HT2B receptor binding context
Off-target control Reported selectivity over 5-HT2A and 5-HT2C receptors
Model support In vivo rodent model-response context (SSRI interaction, psychostimulant)
Purity consistency HPLC purity verified for assay reproducibility

Why LY266097 Cannot Be Substituted


5-HT2B receptor antagonists are not interchangeable due to profound differences in receptor affinity, selectivity window, functional activity, and in vivo target engagement profiles. Substituting LY266097 with a lower affinity analog like SB-204741 (pKi = 7.1) would require a ~500-fold higher concentration to achieve equivalent receptor occupancy, dramatically increasing the risk of off-target pharmacology at higher doses [1]. Conversely, using RS-127445 (pKi = 9.5), while similar in affinity, lacks the extensive in vivo behavioral and electrophysiological validation in psychostimulant and SSRI-interaction models that LY266097 possesses, creating significant experimental uncertainty regarding dose translation and model reproducibility [2]. Additionally, dual antagonists like SB-206553 confound 5-HT2B with 5-HT2C blockade, precluding clean mechanistic interpretation. LY266097's unique combination of sub-nanomolar affinity (Ki = 0.5 nM), validated >100-fold selectivity, and established in vivo dosing paradigms makes it irreplaceable for precise pharmacological dissection of 5-HT2B function [3].

Lower-affinity analogs (e.g., SB-204741) may require higher concentrations, elevating off-target pharmacology risk in complex systems.

Similar-affinity compounds (e.g., RS-127445) lack in vivo validation in SSRI-interaction models, introducing dose-translation and reproducibility uncertainty.

Dual 5-HT2B/2C antagonists (e.g., SB-206553) confound mechanistic interpretation by co-blocking 5-HT2C receptors, preventing clean 5-HT2B assignment.

LY266097 Comparator Analysis


Superior Binding Affinity vs. SB-204741

LY266097 exhibits a 500-fold higher binding affinity for the human 5-HT2B receptor compared to the prototypical 5-HT2B antagonist SB-204741. While SB-204741 was the first reported selective 5-HT2B antagonist, its modest affinity necessitates higher concentrations that can compromise selectivity in complex biological systems. LY266097's sub-nanomolar Ki (0.5 nM) translates directly to lower required working concentrations and a wider effective concentration window in vitro [1]. This affinity difference is critical for assays with limited solubility windows or where receptor reserve is low [2].

Binding affinity comparison
Reported
pKi 9.8 vs 7.1; ~500-fold difference
Supports target engagement at lower working concentrations
Affinity values are assay-dependent
Radioligand Binding Receptor Pharmacology Selectivity Profiling

Selectivity Window Over 5-HT2A/2C

LY266097 achieves a critical selectivity balance: >100-fold selectivity over 5-HT2A and 5-HT2C, the two closest receptor subtypes implicated in numerous psychoactive drug effects [1]. This window is sufficient to assign observed effects specifically to 5-HT2B antagonism while avoiding the confounding 5-HT2A or 5-HT2C activity seen with less selective agents. In contrast, SB-206553, often used as a 5-HT2B tool, possesses only ~3-fold selectivity over 5-HT2C (pKi 5-HT2B = 7.65; pKi 5-HT2C = 7.92), making it impossible to deconvolve 5-HT2B- vs. 5-HT2C-mediated effects . RS-127445 offers extreme selectivity (>1000-fold), which may be advantageous for absolute target assignment but can also obscure physiologically relevant interactions with other aminergic receptors that LY266097's more modest, yet still excellent, selectivity may preserve for translational relevance [2].

Selectivity over 5-HT2A/2C
Context-dependent
>100-fold selective vs SB-206553 minimal 5-HT2C separation
Supports 5-HT2B-specific mechanistic interpretation
Selectivity may vary with assay conditions
Receptor Selectivity Off-Target Screening Chemical Probe Validation

In Vivo Reversal of Dopaminergic Deficits

LY266097 has been directly validated in a disease-relevant in vivo electrophysiology model that demonstrates functional rescue of SSRI-induced dopaminergic suppression. Two-day co-administration of LY266097 (0.6 mg/kg/day, i.p.) completely reversed the decrease in ventral tegmental area (VTA) dopamine neuron firing induced by escitalopram (10 mg/kg/day, s.c.) [1]. This finding is specific to LY266097 and provides a direct translational bridge to the clinical observation that 5-HT2B antagonism (e.g., by aripiprazole) augments SSRI efficacy in treatment-resistant depression. In contrast, while RS-127445 has high affinity and oral bioavailability, it lacks published electrophysiological validation in this specific SSRI-interaction paradigm [2]. SB-204741, with its lower affinity, would require much higher doses to achieve comparable brain receptor occupancy, introducing pharmacokinetic and off-target confounds [3].

In vivo electrophysiology
Model-specific review
Reported reversal of escitalopram-induced VTA DA neuron suppression (0.6 mg/kg)
Supports SSRI interaction model-response context
Requires cross-model validation
In Vivo Electrophysiology SSRI Augmentation Depression Models

5-HT2B Co-Crystal Structure

LY266097 is one of only four ligands (alongside methysergide, methylergonovine, and lisuride) whose co-crystal structure with the human 5-HT2B receptor has been solved at high resolution [1]. This structure reveals specific binding pocket interactions, including a charge-assisted hydrogen bond with Asp1353.32 and hydrophobic contacts with Val1363.33 in transmembrane helix 3, that define its antagonist pose and selectivity determinants [2]. No other selective 5-HT2B antagonist (including SB-204741, RS-127445, or SB-206553) has a publicly available co-crystal structure with 5-HT2B. This structural information is invaluable for structure-based drug design, enabling rational optimization of affinity and selectivity, and for understanding the molecular basis of biased signaling at 5-HT2B [3].

Co-crystal structure
Supporting evidence
High-resolution structure with human 5-HT2B receptor
Supports structure-based research design
No comparator structures available
Structural Biology GPCR Crystallography Ligand-Receptor Interactions

Applications of LY266097 Hydrochloride


Modulation of Dopaminergic Neurotransmission

Use LY266097 at 0.6 mg/kg (i.p.) in rodent models to reverse SSRI-induced suppression of VTA dopamine neuron firing, a paradigm validated by Hamati et al. (2020) [1]. This application is directly relevant to understanding the neurobiological basis of adjunctive aripiprazole therapy in treatment-resistant depression. LY266097's high selectivity (>100-fold over 5-HT2A/2C) ensures that observed effects are attributable specifically to 5-HT2B antagonism, avoiding confounding serotonergic modulation present with less selective tools [2].

Structure-Based Drug Design for 5-HT2B

Employ LY266097 as a reference antagonist in computational docking, molecular dynamics simulations, and pharmacophore modeling. The published co-crystal structure of LY266097 bound to human 5-HT2B provides a validated template for identifying critical binding pocket residues (Asp1353.32, Val1363.33) and optimizing novel chemical series for affinity and selectivity [1]. This structural information is not available for other common 5-HT2B antagonists, giving LY266097 a unique advantage in rational drug discovery programs [2].

Psychostimulant Hyperlocomotion Studies

Administer LY266097 (0.63 mg/kg, i.p.) to attenuate amphetamine- or cocaine-induced hyperlocomotion in rodents without reducing cocaine-induced dopamine outflow in the nucleus accumbens shell [1]. This selective behavioral effect, documented in multiple studies, allows researchers to investigate the role of 5-HT2B receptors in psychostimulant abuse liability and to differentiate 5-HT2B-mediated behavioral outputs from direct dopaminergic modulation [2].

Positive Control for 5-HT2B Assays

Utilize LY266097 as a high-affinity positive control (pKi = 9.8, Ki = 0.5 nM) in radioligand binding, calcium flux, or β-arrestin recruitment assays for 5-HT2B. Its sub-nanomolar affinity and >100-fold selectivity window establish a clear benchmark for validating assay sensitivity and for evaluating novel compounds. Lower affinity controls like SB-204741 (pKi = 7.1) may not fully define the assay's upper performance limit, potentially leading to false negatives in hit identification campaigns [1].

Application
Selection Property
Validation Focus
SSRI interaction model studies
Selective 5-HT2B receptor blockade
VTA dopamine neuron response context
Structure-based drug design
Co-crystal structural template
Ligand-binding pocket characterization
Psychostimulant behavioral studies
Reported behavioral endpoint profile
Hyperlocomotion model-response
5-HT2B assay development
High-affinity binding benchmark
Assay sensitivity and selectivity validation

Technical Documentation Hub

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43 linked technical documents
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